molecular formula C24H30N2O4 B2663034 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921561-83-3

4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2663034
CAS RN: 921561-83-3
M. Wt: 410.514
InChI Key: YMGZAWIRRDIBFA-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis of Novel Benzimidazole Fused-1,4-Oxazepines : A research study focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, similar in structure to the queried compound. These compounds were synthesized and their molecular structures were analyzed using X-ray diffraction and DFT studies, highlighting their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).

Antimicrobial and Analgesic Applications

  • Synthesis of Novel Benzodifuranyl Compounds : This study elaborates on the synthesis of novel benzodifuranyl compounds, which are structurally related to the requested chemical. These compounds have shown promising results as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and exhibited notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Transformation Studies

  • Synthesis and Oxidation of Tetrahydrobenzofurans : The study investigates the synthesis and subsequent transformations of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, compounds structurally related to the requested chemical. This research provides insights into the chemical reactions and transformations that such compounds can undergo (Levai et al., 2002).

Synthesis for Medicinal Applications

  • Practical Synthesis of CCR5 Antagonist : A practical method for synthesizing an orally active CCR5 antagonist was developed, showcasing the potential medicinal applications of compounds structurally similar to the requested compound (Ikemoto et al., 2005).

Antibacterial Activity

  • Antibacterial Agents Synthesis : This study discusses the design and synthesis of novel analogs with antibacterial properties. The synthesized compounds showed promising activity against various bacterial strains, indicating the potential use of such compounds in antibacterial applications (Palkar et al., 2017).

properties

IUPAC Name

4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-7-14-29-19-11-8-17(9-12-19)22(27)25-18-10-13-20-21(15-18)30-16-24(3,4)23(28)26(20)6-2/h8-13,15H,5-7,14,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGZAWIRRDIBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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